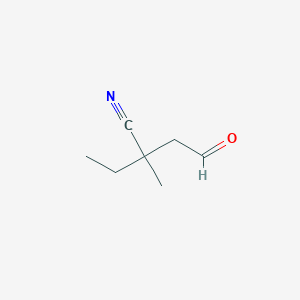
2-Ethyl-2-methyl-4-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-methyl-4-oxobutanenitrile is an organic compound with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol . This compound is characterized by the presence of a nitrile group (-CN) and a ketone group (-C=O) within its structure. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2-Ethyl-2-methyl-4-oxobutanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-butanone with cyanide sources under controlled conditions. Industrial production methods often employ catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in optimizing the synthesis .
Chemical Reactions Analysis
2-Ethyl-2-methyl-4-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of different derivatives.
Scientific Research Applications
2-Ethyl-2-methyl-4-oxobutanenitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyl-4-oxobutanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo various transformations. These interactions can modulate biological pathways and influence the compound’s effects .
Comparison with Similar Compounds
2-Ethyl-2-methyl-4-oxobutanenitrile can be compared with similar compounds such as:
2-Methyl-4-oxopentanenitrile: Similar structure but with a different alkyl group.
2-Ethyl-4-oxobutanenitrile: Lacks the methyl group at the second position.
2-Methyl-4-oxobutanenitrile: Lacks the ethyl group at the second position.
These comparisons highlight the unique structural features and reactivity of this compound .
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-ethyl-2-methyl-4-oxobutanenitrile |
InChI |
InChI=1S/C7H11NO/c1-3-7(2,6-8)4-5-9/h5H,3-4H2,1-2H3 |
InChI Key |
XGEUTMLZVGWUBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















